N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-[(2,5-difluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N4OS3/c18-10-5-6-11(19)9(7-10)8-25-17-23-22-16(27-17)21-14(24)15-20-12-3-1-2-4-13(12)26-15/h1-7H,8H2,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEPYADYLWWXPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(S3)SCC4=C(C=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N4OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(5-{[(2,5-difluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis.
Mode of Action
The compound interacts with its target, the DprE1 enzyme, inhibiting its function. This interaction disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis. By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This disruption leads to cell wall deficiency, which is lethal to the bacterium.
Biological Activity
N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiadiazole ring, a benzo[d]thiazole moiety, and a carboxamide group, which contribute to its biological properties.
Anticancer Activity
Thiadiazole derivatives are known for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : Some derivatives showed IC50 values as low as 0.37 µM against HeLa cells, indicating potent activity compared to standard drugs like sorafenib (IC50 = 7.91 µM) .
Mechanisms Involved
The proposed mechanisms of action include:
- Induction of Apoptosis : Flow cytometry analysis revealed that the compound induces apoptotic cell death in cancer cells.
- Cell Cycle Arrest : The compound blocks the cell cycle at the sub-G1 phase, preventing further proliferation.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis .
Antimicrobial and Anti-inflammatory Activities
Beyond anticancer properties, thiadiazoles have demonstrated antimicrobial and anti-inflammatory activities:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains and fungi.
- Anti-inflammatory Effects : The presence of the thiadiazole ring is linked to modulation of inflammatory pathways .
Study 1: Anticancer Efficacy
A study focused on synthesizing and evaluating a series of thiadiazole derivatives found that several compounds exhibited significant cytotoxicity against multiple cancer cell lines. The most promising derivatives were analyzed for their ability to induce apoptosis and inhibit cell proliferation effectively .
Study 2: Antimicrobial Properties
Another investigation highlighted the antimicrobial potential of thiadiazole derivatives against common pathogens. The synthesized compounds were tested using standard protocols, revealing effective inhibition rates comparable to established antibiotics .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Target/Mechanism |
|---|---|---|---|
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea | Anticancer | 0.37 | Induces apoptosis in HeLa cells |
| 5-(4-fluorobenzyl)thio)-1,3,4-thiadiazole | Antimicrobial | 1.23 | Inhibits fungal ergosterol synthesis |
| N-(5-(dichlorobenzyl)thio)-1H-indazol | Anticancer | 0.95 | Inhibits VEGFR signaling |
Preparation Methods
Oxidation of 2-Methylbenzothiazole to Benzothiazole-2-carboxylic Acid
A green method employs 2-methylbenzothiazole as the starting material, oxidized using oxygen and hydrogen peroxide in the presence of metalloporphyrin catalysts (e.g., manganese porphyrins):
| Parameter | Condition |
|---|---|
| Catalyst | 10–200 ppm Mn-porphyrin |
| Solvent | Ethanol/water (20–100% ethanol) |
| Oxidant | 0.5–2.0 MPa O₂ + 30% H₂O₂ |
| Temperature | 40–140°C |
| Reaction Time | 2–12 h |
| Yield | 9.08% (optimized) |
This method avoids corrosive reagents (e.g., concentrated H₂SO₄) and enables homogeneous catalysis with minimal environmental impact.
Conversion to Carboxamide
The carboxylic acid is activated (e.g., via thionyl chloride to form the acyl chloride) and coupled with 5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-amine . Alternative methods use coupling agents like EDCl/HOBt in anhydrous DMF.
Synthesis of 5-((2,5-Difluorobenzyl)thio)-1,3,4-thiadiazol-2-amine
Thiadiazole Ring Formation
A scalable approach involves cyclizing thiosemicarbazides with CS₂ or POCl₃. For example, 2-amino-5-mercapto-1,3,4-thiadiazole can be alkylated with 2,5-difluorobenzyl bromide under basic conditions:
| Step | Reagents/Conditions |
|---|---|
| Cyclization | CS₂, POCl₃, reflux |
| Alkylation | 2,5-Difluorobenzyl bromide, K₂CO₃ |
| Solvent | DMF or acetone |
| Yield | 62–94% (similar compounds) |
Alternative Route: Hydrazone Condensation
Patent literature describes forming 1,3,4-thiadiazoles via condensation of hydrazones with thiocarbonyl compounds, though this method risks isomer formation (e.g., 1,2,3-thiadiazoles).
Coupling of Moieties
The final step involves coupling benzothiazole-2-carboxylic acid (activated as acyl chloride) with 5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-amine :
| Parameter | Condition |
|---|---|
| Coupling Agent | Thionyl chloride (generates acyl chloride) |
| Base | Pyridine or Et₃N |
| Solvent | Dry THF or DCM |
| Temperature | 0°C → RT |
| Yield | Not reported (estimated 50–70%) |
Challenges and Optimization Opportunities
Regioselectivity in Thiadiazole Synthesis
Competing pathways may yield 1,2,3-thiadiazole isomers, necessitating precise control of reaction conditions (e.g., temperature, catalyst).
Q & A
Basic: What are the critical steps in synthesizing this compound, and which characterization techniques are essential for verifying its structure?
Answer:
The synthesis typically involves:
- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide intermediates under acidic conditions (e.g., concentrated H₂SO₄) .
- Step 2: Substitution reactions introducing the 2,5-difluorobenzylthio group, often using nucleophilic displacement with a benzyl bromide derivative in the presence of a base (e.g., K₂CO₃) .
- Step 3: Amide coupling between the thiadiazole intermediate and benzo[d]thiazole-2-carboxylic acid, facilitated by coupling agents like HATU or EDCI .
Characterization:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent integration and regiochemistry .
- Mass Spectrometry (MS): High-resolution MS for molecular weight validation .
- Infrared Spectroscopy (IR): Identification of amide (C=O, ~1650 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) bonds .
Advanced: How can reaction conditions be systematically optimized to improve synthesis yield and purity?
Answer:
- Design of Experiments (DoE): Use factorial designs to test variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd for coupling steps) .
- In-line Monitoring: Employ techniques like FTIR or HPLC to track reaction progress and identify byproducts .
- Purification: Optimize column chromatography gradients (e.g., hexane/EtOAc ratios) or recrystallization solvents (ethanol/water mixtures) to isolate high-purity product .
Basic: What in vitro assays are recommended for initial biological activity screening?
Answer:
- Anticancer Activity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases (e.g., EGFR kinase inhibition) .
- Antimicrobial Screening: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced: How can structural modifications enhance bioactivity, and what computational tools support this?
Answer:
- SAR Analysis: Introduce electron-withdrawing groups (e.g., -CF₃) to the benzamide moiety to enhance binding affinity, as seen in analogs with improved IC₅₀ values .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict interactions with targets like DNA topoisomerase II or tubulin .
- MD Simulations: Assess binding stability over 100-ns trajectories in GROMACS to refine lead compounds .
Basic: How are spectroscopic data contradictions resolved (e.g., unexpected NMR shifts)?
Answer:
- Orthogonal Techniques: Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations and detect conformational isomers .
- X-ray Crystallography: Resolve ambiguous peaks by obtaining a crystal structure, which also confirms stereochemistry .
- DFT Calculations: Compare experimental IR/NMR with computed spectra (Gaussian 16) to identify tautomers or protonation states .
Advanced: How to address discrepancies between predicted and observed biological activities?
Answer:
- Off-Target Profiling: Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions .
- Metabolite Analysis: LC-MS/MS to detect in vitro degradation products that may alter activity .
- Cellular Uptake Studies: Measure intracellular concentrations via fluorescence tagging (e.g., BODIPY derivatives) to correlate bioactivity with permeability .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage Conditions: Lyophilize and store at -20°C under argon to prevent oxidation of the thioether group .
- Degradation Monitoring: Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect hydrolysis of the amide bond .
Advanced: How can substituent effects on reactivity be quantified in follow-up syntheses?
Answer:
- Hammett Analysis: Correlate σ values of substituents (e.g., -F vs. -Cl) with reaction rates in nucleophilic aromatic substitution .
- Electrochemical Studies: Cyclic voltammetry to measure redox potentials influenced by electron-withdrawing/donating groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
